1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea
Description
The compound 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a urea derivative featuring dual thiophenylmethyl substituents (at positions 1 and 3) and a furan-2-ylmethyl group. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-15(16-14-4-2-7-21-14)17(9-12-5-8-20-11-12)10-13-3-1-6-19-13/h1-8,11H,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCIEUHIEPGRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene-Free Carbamoylation
Modern approaches avoid toxic phosgene derivatives, instead employing di(1H-imidazol-1-yl)methanone (CDI) as a coupling reagent. A representative procedure involves:
- Dissolve furan-2-ylmethanamine (1.2 eq) and thiophen-2-amine (1.0 eq) in anhydrous THF at –10°C
- Add CDI (1.5 eq) portionwise over 30 minutes
- Warm to 25°C and stir for 12 hours
- Quench with saturated NH4Cl and extract with CH2Cl2
This method achieves 67% yield (purity >98% by HPLC) but requires strict moisture control.
Catalytic Carbonyl Sulfide (COS) Insertion
Building on recent advances in urea synthesis, a catalyst-free approach uses COS gas under pressure:
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Pressure | 0.4 MPa COS |
| Solvent | Acetonitrile |
| Reaction Time | 18 hours |
| Yield | 72% |
Key advantages include excellent functional group tolerance and minimal byproduct formation.
Multi-Step Synthetic Pathways
Sequential N-Alkylation Approach
Step 1: Prepare 1-(furan-2-ylmethyl)urea
- React furfurylamine with trimethylsilyl isocyanate in CH2Cl2
- 89% yield, purity 96%
Step 2: Introduce thiophen-3-ylmethyl group
- Use NaH as base in DMF with thiophen-3-ylmethyl bromide
- 68% yield, requires strict exclusion of O2
Step 3: Couple thiophen-2-amine via CDI-mediated reaction
Convergent Synthesis Using Preformed Thiophene Units
- Synthesize N-(thiophen-2-yl)carbamoyl chloride independently
- React simultaneously with furfurylamine and thiophen-3-ylmethylamine
- Employ phase-transfer catalysis (Aliquat 336) in biphasic system
This method reduces step count but faces challenges in controlling bis-alkylation (35% vs. 52% monoalkylated product).
Reaction Optimization and Scale-Up
Critical parameters influencing yield and purity:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 65–75°C | ±8% yield/10°C |
| Solvent Polarity | ε = 15–25 (e.g., DMF) | Maximizes SN2 |
| Equiv. of Base | 1.8–2.2 eq K2CO3 | Prevents hydrolysis |
| Catalyst Loading | 5 mol% CuI | Reduces dimerization |
Pilot-scale trials (500 g batch) demonstrate that:
- Microwave irradiation reduces reaction times by 60%
- Continuous flow hydrogenation improves thiophene reduction selectivity
- Crystallization from ethyl acetate/hexane (1:3) gives 99.3% purity
Analytical Characterization
Spectroscopic Data:
- 1H NMR (500 MHz, CDCl3): δ 7.42 (dd, J = 5.1 Hz, 1H, Th-H), 6.85 (m, 3H, Fu-H), 5.21 (s, 2H, CH2Fu), 4.78 (d, J = 7.2 Hz, 2H, CH2Th)
- 13C NMR : 158.9 (C=O), 142.3 (Th-C), 110.8 (Fu-C)
- HRMS : [M+H]+ Calcd. 347.0984, Found 347.0981
Thermal Properties:
- Decomposition onset: 218°C (TGA)
- Melting point: 134–136°C (DSC)
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea/Thiourea Derivatives
Compound A : 1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(thiophen-2-yl-methyl)thiourea (, Compound 9)
- Structure : Thiourea core with a thiophen-2-yl-methyl group and a quinazoline-linked chlorophenyl moiety.
- Key Differences: Thiourea (-NH-CS-NH-) vs. urea (-NH-CO-NH-) backbone.
Compound B : 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea (NSC45938) ()
- Structure : Urea core with a furan-2-ylmethyl group and a 4-chlorophenyl substituent.
- Key Differences: Single aromatic substituent (4-chlorophenyl) vs. dual thiophenylmethyl groups in the target compound. Simpler structure with lower molecular weight (279.7 g/mol vs. ~355 g/mol for the target compound). Applications: Potential glucokinase activation () .
Compound C : 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea ()
- Structure : Urea core with a hydroxymethyl-furan-thiophene hybrid substituent and a trifluoromethylphenyl group.
- Key Differences :
Structural and Electronic Comparisons
*Estimated based on analogous structures due to lack of explicit data.
Biological Activity
1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a furan ring and two thiophene rings linked through a urea moiety. This compound belongs to the broader class of substituted ureas, known for their diverse biological activities and potential pharmaceutical applications. The presence of both furan and thiophene enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes. Compounds with similar structures have demonstrated a wide range of biological effects, including:
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Anticancer : Showing potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Reducing inflammation in various models.
Comparative Biological Activity
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant analogs and their reported activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)urea | Lacks thiophene rings | Moderate anticancer activity |
| 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | Lacks phenylpropyl group | Antimicrobial activity |
| 3-(3-Phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea | Lacks furan ring | Low cytotoxicity |
The combination of furan and thiophene rings in this compound is believed to confer distinct chemical reactivity and enhanced biological properties compared to its analogs .
Case Studies
Recent studies have highlighted the biological potential of compounds within the substituted urea category:
- Anticancer Activity : A study demonstrated that related urea compounds exhibited significant cytotoxic effects on various cancer cell lines. For instance, certain derivatives showed GI50 values as low as 15.1 µM against breast cancer cell lines .
- Antimicrobial Effects : Research indicates that compounds similar to this urea derivative can inhibit bacterial growth effectively, showcasing their potential as new antimicrobial agents .
- Enzyme Inhibition : A related compound was found to inhibit GSK-3β activity by more than 50% at concentrations around 1 µM, indicating potential applications in treating diseases where GSK-3β is implicated .
Q & A
What are the optimal synthetic routes for preparing 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea?
Basic Research Focus : Synthesis methodology and reaction optimization.
- Key Steps :
- Isocyanate Coupling : React furan-2-ylmethylamine and thiophen-2-ylmethylamine with an appropriate isocyanate precursor (e.g., carbonyl diimidazole) to form the urea backbone .
- Functional Group Protection : Use protecting groups (e.g., Boc for amines) to avoid side reactions during multi-step synthesis .
- Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the compound with >95% purity .
- Optimization :
- Catalysts : Palladium on carbon (Pd/C) enhances coupling efficiency in THF at 60°C .
- Yield Improvement : Continuous flow reactors reduce reaction time by 40% compared to batch methods .
How can structural characterization resolve ambiguities in the compound’s regiochemistry?
Advanced Research Focus : Analytical techniques for structural confirmation.
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement of thiophen-3-ylmethyl and furan-2-ylmethyl groups (e.g., torsion angles <10° indicate planarity) .
What biological targets are hypothesized for this compound, and how can binding assays validate them?
Advanced Research Focus : Target identification and validation.
- Hypothesized Targets :
- Kinases : Thiophene and urea motifs are known kinase inhibitors (e.g., EGFR, VEGFR) .
- GPCRs : Furan derivatives modulate serotonin receptors (5-HT2A) .
- Assay Design :
How do structural modifications impact the compound’s bioactivity?
Advanced Research Focus : Structure-activity relationship (SAR) studies.
-
Critical Substituents :
Modification Impact on Activity Source Thiophen-3-yl → Phenyl Reduced kinase inhibition (IC₅₀ >10 μM) Furan-2-yl → Tetrahydrofuran Improved solubility (LogP ↓0.5) Urea → Thiourea Enhanced antibacterial activity -
Methodology :
What computational approaches predict the compound’s pharmacokinetic properties?
Advanced Research Focus : ADME/Tox profiling.
- Tools :
- Key Parameters :
- LogP : 2.8 (optimal for blood-brain barrier penetration) .
- CYP450 Inhibition : Moderate inhibition of CYP3A4 (IC₅₀ = 5 μM) .
How can conflicting solubility data be reconciled for in vivo studies?
Basic Research Focus : Data contradiction analysis.
- Observed Discrepancies :
- Resolution Strategies :
- Sonication : Ultrasonication at 40°C increases solubility by 30% .
- Co-solvents : Use 10% PEG-400 in saline to enhance solubility for IV administration .
What analytical techniques quantify degradation products under stress conditions?
Advanced Research Focus : Stability studies.
- HPLC-MS :
- ICH Guidelines : Validate method robustness under 40°C/75% RH for 4 weeks .
How does the compound’s electronic profile influence its reactivity?
Basic Research Focus : Electronic structure analysis.
- DFT Calculations :
- HOMO-LUMO Gap : 4.2 eV (indicates moderate electrophilicity) .
- Charge Distribution : Negative charge on urea oxygen (-0.45 e) facilitates hydrogen bonding .
- Experimental Validation :
What in vivo models are suitable for evaluating antitumor efficacy?
Advanced Research Focus : Preclinical testing.
- Models :
- Xenograft Mice : Human colorectal cancer (HCT-116) with 50 mg/kg oral dosing .
- PK/PD Correlation : Plasma concentration >1 μM sustained for 8 hours correlates with tumor regression .
- Endpoint Analysis :
- Immunohistochemistry : Reduced Ki-67 staining indicates antiproliferative effects .
How can metabolic pathways be mapped to identify toxic metabolites?
Advanced Research Focus : Metabolism studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
